![molecular formula C11H12F3NO2 B1371689 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1214098-81-3](/img/structure/B1371689.png)

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

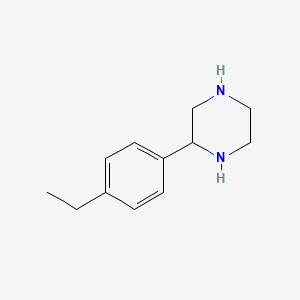

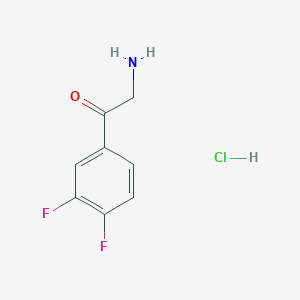

“2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid” is a compound with the molecular weight of 247.22 . This compound is used in various scientific studies, particularly in the field of chemistry .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a series of methanol/water mixtures were prepared, ranging from relatively non-polar to polar . The compound was then conjugated to a number of thiol-reactive trifluoromethyl probes .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several chemical elements. The compound’s InChI code is 1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) .Chemical Reactions Analysis

The compound exhibits a range of chemical shifts when subjected to varying polarity conditions . In one study, it was found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .It has a molecular weight of 247.22 . The compound’s pKa and log D values establish it as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

Synthesis Applications

Synthesis of Thymidylate Synthase Inhibitors : This compound is a key intermediate in synthesizing new inhibitors of thymidylate synthase, which is crucial for DNA synthesis and repair. This synthesis method is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Synthesis of Fluorinated Amino Acids : The compound has been used in synthesizing (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are distinct in conformation and useful in probes and medicinal chemistry (Caitlin M. Tressler, Neal J. Zondlo, 2014).

Synthesis of CF3Se‐Substituted α‐Amino Acid Derivatives : This involves synthesizing various CF3Se‐substituted derivatives from natural amino acids, indicating the potential of the CF3Se moiety in designing novel biologically active molecules (Zhou-Zhou Han, Tao Dong, Xiao-Xia Ming, Fu Kuang, Cheng‐Pan Zhang, 2021).

Synthesis of Quinolinones : Utilized in the synthesis of 4-trifluoromethyl-2(1H)-quinolinones, demonstrating a new method to synthesize these compounds, which have various applications in chemistry and pharmacology (Marc Marull, O. Lefebvre, M. Schlosser, 2004).

Biological and Medicinal Applications

Antimicrobial Activity : Some derivatives of the compound exhibit significant antimicrobial activity against various bacteria and fungi, indicating their potential use in combating infections (Kristina Mickevičienė, R. Baranauskaitė, K. Kantminienė, M. Stasevych, O. Komarovska-Porokhnyavets, V. Novikov, 2015).

Dehydrative Condensation Catalysis : Acts as a catalyst in dehydrative amidation between carboxylic acids and amines, suggesting its use in α-dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Crystal Engineering : Used in the study of baclofen (a γ-amino acid) to understand its properties, demonstrating its relevance in the field of crystal engineering (N. Báthori, Ornella E. Y. Kilinkissa, 2015).

Molecular Docking and Structural Studies : Involved in spectroscopic and structural investigations of amino butanoic acid derivatives, providing insights into their reactivity and potential pharmaceutical applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It’s suggested that this compound could be a promising analogue of natural aliphatic amino acids .

Mode of Action

As an analogue of natural aliphatic amino acids, it may interact with the same targets and pathways as these amino acids .

Biochemical Pathways

Given its structural similarity to natural aliphatic amino acids, it might be involved in similar biochemical pathways .

Result of Action

As an analogue of natural aliphatic amino acids, it might exhibit similar effects .

Properties

IUPAC Name |

2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOINSBLLXKDEJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214098-81-3 |

Source

|

| Record name | 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)